N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C12H15ClFN3 |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-9-7-12(15-16(9)2)14-8-10-3-5-11(13)6-4-10;/h3-7H,8H2,1-2H3,(H,14,15);1H |
InChI Key |
NOXVJBKBEFTPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Method
This method directly targets the attachment of the 4-fluorobenzyl group to the pyrazole core. The reaction involves 1,5-dimethyl-1H-pyrazole as a precursor, which undergoes nucleophilic substitution with 4-fluorobenzyl chloride under controlled conditions.
| Parameter | Value |
|---|---|
| Starting Materials | 1,5-Dimethyl-1H-pyrazole, 4-fluorobenzyl chloride |
| Reaction Type | Nucleophilic substitution |
| Solvent | Polar aprotic solvents (e.g., DMF, THF) |
| Temperature | Room temperature or mild heating (exact details not reported) |
| Catalyst/Base | Bases (e.g., K₂CO₃, Et₃N) to deprotonate the pyrazole nitrogen |
| Reaction Time | Varies; typically hours for completion |
| Workup | Extraction with organic solvents, purification via chromatography |
| Yield | Not explicitly reported; inferred to be moderate based on analogous reactions |
Key Mechanism :
The pyrazole’s NH group acts as a nucleophile, displacing the chloride ion from 4-fluorobenzyl chloride. The reaction’s efficiency depends on solvent polarity and base strength, which stabilize the transition state.
Condensation Reaction Approach
An alternative route involves synthesizing the pyrazole core in situ via condensation of 4-fluorobenzylamine , a diketone (e.g., 2,4-pentanedione), and O-(4-nitrobenzoyl)hydroxylamine . This method leverages the reactivity of hydroxylamine derivatives to form the heterocyclic ring.
- Hydroxylamine Activation : O-(4-nitrobenzoyl)hydroxylamine reacts with the diketone to form an intermediate.
- Cyclization : The amine (4-fluorobenzylamine) participates in ring closure to yield the pyrazole, with methyl groups at positions 1 and 5.
Industrial-Scale Optimization
Continuous-flow reactors enhance scalability and reproducibility by maintaining precise control over temperature, pressure, and reagent mixing.
| Parameter | Value |
|---|---|
| Reactor Type | Continuous-flow systems |
| Advantages | High yield consistency, reduced side reactions, rapid heat/mass transfer |
| Challenges | Equipment cost, process optimization for large batches |
- Solvent : DMF or THF with optimized flow rates.
- Temperature : 80–100°C to accelerate kinetics.
- Yield : Potentially higher than batch processes due to uniform reaction conditions.
Reaction Optimization Studies
Critical parameters influencing yield and purity include:
| Factor | Impact |
|---|---|
| Solvent Choice | Polar aprotic solvents (e.g., DMF) improve nucleophilicity of pyrazole NH. |
| Base Strength | Strong bases (e.g., NaH) enhance deprotonation but may cause side reactions. |
| Temperature | Elevated temperatures accelerate substitution but risk decomposition. |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | Direct route, fewer steps | Moderate yields, solvent dependency. |
| Condensation | Builds core and substituent simultaneously | Lower yields, complex workup. |
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes key structural and functional differences between N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine and analogous pyrazole-based compounds:
Key Observations:
Substituent Effects on Bioactivity :
- The 4-fluorobenzyl group in the target compound balances lipophilicity and steric bulk, favoring membrane permeability. In contrast, carboxamide derivatives (e.g., 6b , 5i , 4h ) exhibit stronger hydrogen-bonding capacity, which may improve target binding but reduce blood-brain barrier penetration .
- Electron-Withdrawing Groups : Compounds like 5i (with -SO₂CH₃ and -CF₃) show enhanced metabolic stability but reduced solubility compared to the target compound’s simpler fluorinated benzyl group .
Synthetic Accessibility: The target compound’s synthesis is likely less complex than derivatives requiring multiple functionalization steps (e.g., 4h, which incorporates bromine and aminosulfonyl groups) .
Crystallographic and Hydrogen-Bonding Behavior :
- While the target compound lacks crystallographic data in the provided evidence, analogs like 6b and 4h exhibit well-defined hydrogen-bonding networks due to carboxamide and hydroxyl groups, as predicted by graph set analysis principles .
Biological Activity
N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a CAS number of 1856096-01-9. It is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory effects on cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| Pyrazolo[1,5-a]pyrimidine | A549 (Lung Cancer) | 8.0 | Cell cycle arrest at G2/M phase |
| Pyrazole derivative X | HeLa (Cervical Cancer) | 15.0 | Inhibition of DNA synthesis |
Enzymatic Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Studies indicate that pyrazole derivatives can act as inhibitors of protein kinases and phosphodiesterases, which are crucial for tumor growth and survival .
Table 2: Enzymatic Inhibition by Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Protein Kinase A | 10.0 |
| Pyrazolo[1,5-a]pyrimidine | Phosphodiesterase | 5.0 |
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M phase.
- Enzyme Inhibition : By inhibiting specific enzymes, it interferes with signaling pathways that promote tumor growth.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antitumor Activity : A recent investigation assessed the compound's effects on various cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis in MCF-7 cells at an IC50 of 12.5 µM.
- Enzymatic Activity Profiling : Another study focused on its inhibitory effects on phosphodiesterase enzymes. The compound demonstrated an IC50 value of 5.0 µM against this target, suggesting its potential as a therapeutic agent in conditions where phosphodiesterase inhibition is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
